3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile
Overview
Description
3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile is a useful research compound. Its molecular formula is C16H13BrFNO2 and its molecular weight is 350.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.01137 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
- Photodynamic Therapy for Cancer : The synthesis and characterization of new zinc phthalocyanine compounds, which include structural motifs similar to 3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile, have been shown to possess high singlet oxygen quantum yields. These properties are crucial for photodynamic therapy (PDT) applications, particularly in the treatment of cancer. These compounds demonstrate good fluorescence properties and high photodegradation quantum yields, making them promising Type II photosensitizers for cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Environmental and Analytical Chemistry
- Degradation Studies : Research into the microbial degradation of benzonitrile herbicides sheds light on the environmental fate and transformation pathways of structurally related compounds. Such studies contribute to understanding how compounds like this compound might behave in soil and aquatic environments, including potential degradation products and the microbes involved in these processes (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Materials Science
- Liquid-Crystalline Properties : Studies on dissymmetric molecules, including benzonitriles with specific substituents, have revealed significant smectic properties. These findings suggest potential applications of this compound in the development of novel liquid crystal materials. Understanding the thermal and phase behavior of such compounds can lead to advances in display technologies and materials science (Duan, Okamoto, Petrov, & Takenaka, 1999).
Properties
IUPAC Name |
3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO2/c1-2-20-15-8-11(9-19)7-13(17)16(15)21-10-12-5-3-4-6-14(12)18/h3-8H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVDHYOCQHDPNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Br)OCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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